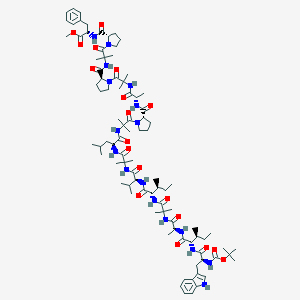![molecular formula C12H16ClNO5S B056403 Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- CAS No. 116465-34-0](/img/structure/B56403.png)
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "clofibric acid" and is a derivative of phenoxyacetic acid. The purpose of
Mécanisme D'action
The mechanism of action of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is not fully understood, but it is believed to work by inhibiting the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a role in lipid metabolism and glucose homeostasis. By inhibiting the activity of PPARs, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- may reduce the levels of cholesterol and triglycerides in the blood.
Effets Biochimiques Et Physiologiques
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to lower cholesterol and triglyceride levels in the blood. It has also been shown to reduce the size of atherosclerotic lesions in the arteries. In addition, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been shown to have herbicidal properties and to inhibit the growth of certain crops.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, it has been extensively studied and its properties are well-known. However, one limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations. Therefore, caution should be taken when working with this compound in vitro.
Orientations Futures
There are several future directions for the study of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-. One area of research is the development of new hypolipidemic agents that are more effective and have fewer side effects than current medications. Another area of research is the use of this compound as a growth regulator for crops, which could lead to more efficient and sustainable agriculture practices. Additionally, the use of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- in environmental remediation could be an important area of study, as it has the potential to be used to degrade pollutants in soil and water.
Conclusion:
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of PPARs. This compound has been extensively studied and its properties are well-known. However, caution should be taken when working with this compound in vitro, as it can be toxic to cells at high concentrations. There are several future directions for the study of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-, including the development of new hypolipidemic agents, the use of this compound as a growth regulator for crops, and the use of this compound in environmental remediation.
Méthodes De Synthèse
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- can be synthesized through the reaction of 2-chloro-4-nitrophenol with diethylamine, followed by the addition of sulfuric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product. This synthesis method has been used in various studies and is considered a reliable method for the production of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-.
Applications De Recherche Scientifique
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its potential use as a hypolipidemic agent, as it has been shown to lower cholesterol and triglyceride levels in animal studies. In agriculture, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been studied for its herbicidal properties and its potential use as a growth regulator for crops. In environmental science, this compound has been investigated for its ability to degrade pollutants in soil and water.
Propriétés
Numéro CAS |
116465-34-0 |
|---|---|
Nom du produit |
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- |
Formule moléculaire |
C12H16ClNO5S |
Poids moléculaire |
321.78 g/mol |
Nom IUPAC |
2-[2-chloro-4-(diethylsulfamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-14(4-2)20(17,18)9-5-6-11(10(13)7-9)19-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Clé InChI |
OQYORGJQEVZHRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




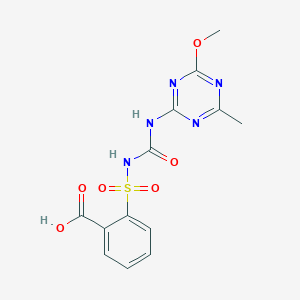

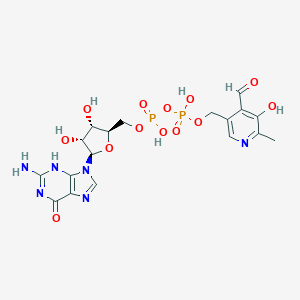
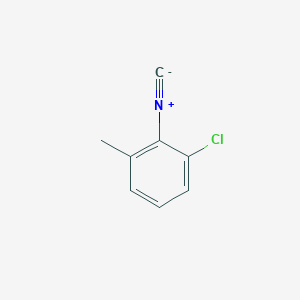

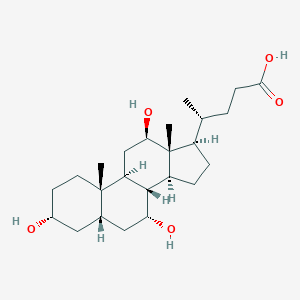
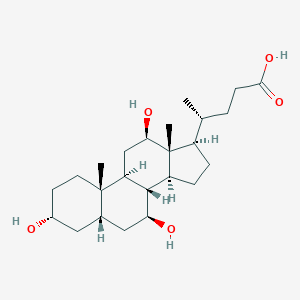

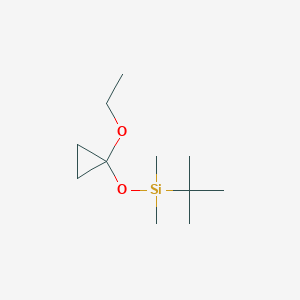
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)

